5-Chlorouridine

Vue d'ensemble

Description

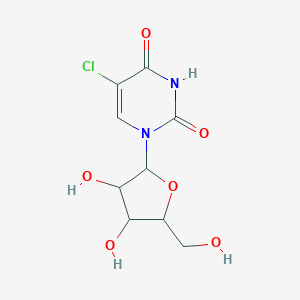

5-Chlorouridine is a nucleoside analogue where the hydrogen atom at the 5th position of the uridine nucleobase is replaced by a chlorine atom . This modification makes it an important compound for various biochemical and pharmaceutical applications, particularly in the study of RNA and its interactions under chlorine stress conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Chlorouridine involves the chlorination of uracil. The process typically includes the following steps :

Dissolution of Uracil: Uracil is dissolved in an acidic medium.

Chlorination Reaction: Chlorination is carried out by adding thionyl chloride (SOCl2) to the solution.

Purification: The reaction mixture is then subjected to refrigerated centrifugation or filtration to remove inorganic salts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chlorouridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: These reactions can modify the nucleobase or the ribose moiety.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Major Products

Substitution Products: Various substituted uridines depending on the nucleophile used.

Oxidation Products: Modified uridine derivatives with altered functional groups.

Reduction Products: Reduced forms of the nucleobase or ribose.

Applications De Recherche Scientifique

Chemistry

- Reference Material : 5-ClU is utilized as a reference material for studying chlorine-stressed RNA, providing insights into RNA stability and modifications under stress conditions.

- Synthesis Intermediate : It serves as an intermediate in the synthesis of other nucleoside analogues, facilitating the development of new pharmaceuticals.

Biology

- RNA Modifications : The compound is employed in studies focusing on RNA modifications and interactions, particularly how altered nucleosides affect RNA function and stability .

- Polymerase Incorporation : Research has shown that 5-ClU can be incorporated into DNA during replication, leading to miscoding properties that may result in mutations. This characteristic is significant for understanding DNA damage and repair mechanisms .

Medicine

- Antiviral and Anticancer Potential : this compound is being investigated for its potential use in antiviral and anticancer therapies. Its incorporation into viral RNA or cancer cell DNA may inhibit replication or induce apoptosis .

- Radiosensitizing Agent : Studies have explored its role as a radiosensitizer in cancer treatment, enhancing the efficacy of radiation therapy by targeting cancer cells more effectively .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reference material for RNA studies | Aids in understanding the effects of chlorine on RNA stability |

| Biology | RNA modification studies | Demonstrates incorporation into DNA with potential mutagenic effects |

| Medicine | Antiviral and anticancer research | Shows promise in inhibiting viral replication and inducing cancer cell apoptosis |

Case Study 1: Polymerase Incorporation

A study demonstrated that human K-562 cells incorporate substantial amounts of 5-chloro-2'-deoxyuridine (CldU) without significant toxicity. The incorporation was observed using various polymerases, revealing that CldU can pair with adenine and guanine depending on pH levels. This finding highlights the compound's potential to induce mutations through mispairing during DNA replication .

Case Study 2: Anticancer Efficacy

In preclinical trials, 5-ClU was evaluated for its efficacy as a radiosensitizer in combination with other chemotherapeutic agents. Results indicated that when administered alongside thymidine phosphorylase inhibitors, plasma levels of 5-ClU increased significantly, suggesting enhanced therapeutic outcomes against tumors .

Mécanisme D'action

The mechanism by which 5-Chlorouridine exerts its effects involves its incorporation into RNA, replacing uridine. This incorporation can lead to disruptions in RNA function and processing, affecting various cellular pathways. The chlorine atom at the 5th position can also participate in additional chemical interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Fluorouridine

- 5-Bromouridine

- 5-Iodouridine

Comparison

5-Chlorouridine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogues like 5-Fluorouridine and 5-Bromouridine, this compound is less commonly used but offers specific advantages in studying chlorine-related stress in RNA .

Activité Biologique

5-Chlorouridine (ClU) is a halogenated nucleoside analog of uridine, first synthesized in the 1950s. Its biological activity has garnered interest due to its potential applications in cancer treatment, mutagenesis, and as a model for studying DNA interactions. This article explores the biological activity of this compound, focusing on its mutagenic properties, effects on DNA, and implications in cancer research.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position of the uracil base. Its chemical formula is . The structural modification significantly alters its interaction with nucleic acids compared to its non-halogenated counterparts.

Biological Activity

1. Mutagenic and Clastogenic Effects

This compound exhibits notable mutagenic properties. It has been shown to induce sister-chromatid exchanges (SCEs), which are indicative of genetic instability. In various studies, ClU has been classified as an effective mutagen and clastogen, meaning it can cause chromosome breakage and structural alterations in DNA . The incorporation of ClU into DNA can lead to increased mutation rates, particularly through A to G transitions due to wobble base pairing .

2. Carcinogenic Potential

Research indicates that this compound may have carcinogenic effects, particularly when incorporated into DNA during cellular processes. It has been linked to DNA damage associated with inflammation, where chlorinated nucleosides can accumulate at sites of tissue damage . The mechanisms of action include the formation of reactive oxygen species (ROS) that can further damage DNA.

3. Antitumor Activity

Despite its mutagenic properties, this compound has been investigated for its potential as an anti-tumor agent. Its structural similarity to uridine allows it to interfere with RNA synthesis in rapidly dividing cancer cells. Studies have highlighted its effectiveness in combination therapies with other chemotherapeutics .

Table 1: Summary of Biological Activities of this compound

Case Study: Incorporation into E. coli Genome

A significant study demonstrated the incorporation of 5-chloro-2′-deoxyuridine (ClU) into the genome of Escherichia coli. The modified bacteria exhibited a high mutation rate due to the replacement of thymine with ClU, leading to over 1500 mutations within a single culture . This experimental model provided insights into how halogenated nucleosides can influence genetic stability and evolution in microorganisms.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides while altering the base-pairing dynamics within DNA and RNA:

- Base Pairing Dynamics : ClU can form stable pairs with adenine (A) and guanine (G), leading to mispairing during replication. This mispairing contributes to increased mutation rates.

- Induction of Reactive Species : The presence of chlorine may facilitate the generation of ROS, which can further exacerbate DNA damage and promote carcinogenesis .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5-chlorouridine (ClU) in laboratory settings?

- Methodological Answer : ClU synthesis typically involves halogenation of uridine using chlorinating agents (e.g., POCl₃) under controlled conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity validation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural modifications. Mass spectrometry (MS) is used to verify molecular weight. Researchers must ensure proper quenching of reactive intermediates and characterize byproducts to confirm reproducibility .

Q. What are the primary biological effects of this compound observed in in vitro studies?

- Methodological Answer : ClU exhibits dual effects: (1) anti-tumor activity via incorporation into RNA/DNA, disrupting replication, and (2) mutagenicity due to mismatched base pairing (e.g., ClU:G instead of T:A). Standard assays include cytotoxicity measurements (MTT assays), comet assays for DNA damage, and sister-chromatid exchange tests. Researchers should validate results across multiple cell lines (e.g., HeLa, Jurkat) to account for cell-type-specific responses .

Q. How does this compound differ structurally from thymidine, and what implications does this have for base-pairing?

- Methodological Answer : The chlorine atom at the 5-position of ClU introduces steric and electronic perturbations compared to thymidine’s methyl group. This alters base-pairing fidelity, favoring ClU:G mismatches over canonical T:A pairs. X-ray crystallography and molecular dynamics simulations are critical for analyzing base-pair geometries. Researchers should compare ClU-containing DNA duplexes (e.g., Dickerson-Drew Dodecamer) with native structures to quantify distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s anti-tumor activity and its carcinogenic potential?

- Methodological Answer : Dose-dependent effects and context-specific mechanisms (e.g., oxidative stress vs. direct DNA incorporation) must be systematically evaluated. Employ RNA-Seq to identify ClU-induced transcriptional changes and CRISPR-Cas9 screens to pinpoint genetic modifiers of toxicity. Meta-analyses of existing datasets (e.g., TCGA) can correlate ClU exposure with tumor mutational signatures .

Q. What experimental strategies are recommended for studying ClU’s impact on RNA vs. DNA in cellular systems?

- Methodological Answer : Use pulse-chase experiments with ³H/¹⁴C-labeled ClU to track incorporation into RNA/DNA pools. Combine ribonuclease (RNase) and deoxyribonuclease (DNase) treatments followed by gel electrophoresis or qPCR to quantify ClU’s distribution. For functional studies, employ RNA interference (siRNA) to silence repair pathways (e.g., BER, NER) and assess ClU’s differential toxicity .

Q. What are the limitations of current crystallographic data on ClU-containing DNA duplexes, and how can they be addressed?

- Methodological Answer : Existing crystal structures lack high-resolution data on ClU:G mismatches in biologically relevant conformations (e.g., Z-DNA or quadruplexes). Cryo-EM and time-resolved crystallography could capture dynamic mismatches. Pair structural data with thermodynamic measurements (ITC) to correlate base-pair stability with mutagenic outcomes .

Q. How should researchers design experiments to differentiate ClU’s direct genotoxicity from its metabolite-driven effects?

- Methodological Answer : Use metabolic inhibitors (e.g., allopurinol for xanthine oxidase) to block ClU metabolism and compare genotoxicity (via γH2AX assays) in inhibitor-treated vs. untreated cells. LC-MS/MS can quantify ClU and its metabolites (e.g., 5-chlorouracil) in cellular extracts. Cross-validate findings using in silico docking studies to predict metabolite interactions with repair enzymes .

Q. What statistical approaches are optimal for analyzing ClU-induced mutation spectra in high-throughput sequencing data?

- Methodological Answer : Apply Bayesian hierarchical models to distinguish ClU-specific mutational patterns (e.g., C→T transitions) from background noise. Tools like MutSigCV or SigProfiler can identify mutational signatures. Pair this with permutation testing to assess significance in in vivo models (e.g., transgenic mice) .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data on ClU’s IC₅₀ values across cell types, base-pairing thermodynamics, and mutation frequencies.

- Figures : Highlight structural overlays of ClU:A vs. T:A pairs and dose-response curves for cytotoxicity.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw crystallographic data (e.g., PDB IDs) and sequencing reads (e.g., SRA accessions) in public repositories .

Propriétés

IUPAC Name |

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-89-9 | |

| Record name | 5-Chlorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.